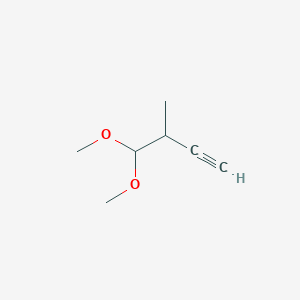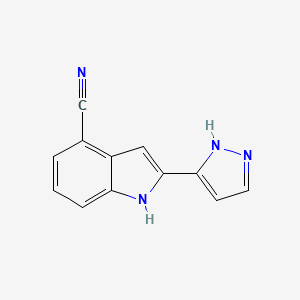
4,4-dimethoxy-3-methylbut-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethoxy-3-methylbut-1-yne, also known as DMMB, is a versatile organic compound used in many applications. It is a colorless liquid with a sweet, pungent odor and a boiling point of 108°C. DMMB has a wide range of applications in organic synthesis, such as the synthesis of polymers, pharmaceuticals, and dyes. It is also used in the production of specialty chemicals, agrochemicals, and food additives. DMMB has been extensively studied for its potential use in various scientific research applications.
Wirkmechanismus
The mechanism of action of 4,4-dimethoxy-3-methylbut-1-yne is not fully understood. However, it is believed that the reaction of 4,4-dimethoxy-3-methylbut-1-yne with DMSO is facilitated by the presence of a base, such as sodium hydroxide. The reaction of 4,4-dimethoxy-3-methylbut-1-yne with DMSO results in the formation of a dimethyl sulfoxide adduct, which is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4-dimethoxy-3-methylbut-1-yne are not well studied. However, it is believed that the compound may have some toxic effects on humans and animals. It is also believed to be a potential carcinogen.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4,4-dimethoxy-3-methylbut-1-yne in lab experiments include its high yield, fast reaction time, and low cost. It is also relatively easy to handle and store. However, the compound can be toxic and should be handled with caution. Additionally, the compound should not be used in experiments involving food or drugs, as it may have adverse effects.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4,4-dimethoxy-3-methylbut-1-yne. These include the development of new synthetic methods for the production of polymers, pharmaceuticals, and dyes; the development of new drug delivery systems; the use of 4,4-dimethoxy-3-methylbut-1-yne in the synthesis of biologically active compounds; and the use of 4,4-dimethoxy-3-methylbut-1-yne in the synthesis of specialty chemicals, agrochemicals, and food additives. Additionally, further research is needed to better understand the biochemical and physiological effects of 4,4-dimethoxy-3-methylbut-1-yne.
Synthesemethoden
The synthesis of 4,4-dimethoxy-3-methylbut-1-yne is fairly simple and involves the reaction of 3-methylbut-1-yne with dimethyl sulfoxide (DMSO) in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and the product is isolated by distillation. The yield of the reaction is typically high and the reaction is relatively fast.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethoxy-3-methylbut-1-yne has a wide range of applications in scientific research. It is used as a substrate for the synthesis of polymers, pharmaceuticals, and dyes. It is also used as an intermediate in the synthesis of specialty chemicals, agrochemicals, and food additives. 4,4-dimethoxy-3-methylbut-1-yne has been used in the synthesis of a number of biologically active compounds, including anti-cancer drugs, antibiotics, and anti-inflammatory agents. It is also used in the synthesis of polymers for drug delivery systems.
Eigenschaften
IUPAC Name |
4,4-dimethoxy-3-methylbut-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-6(2)7(8-3)9-4/h1,6-7H,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOKWNBBUYLCNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)C(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethoxy-3-methylbut-1-yne | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6602619.png)

![2-[4-(Trifluoromethyl)phenyl]-3h-Quinazolin-4-One](/img/structure/B6602643.png)


![N-cyclopropyl-5-{2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrol-3-yl}-6H-1,3,4-thiadiazin-2-amine](/img/structure/B6602663.png)
![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol](/img/structure/B6602671.png)


![ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate](/img/structure/B6602681.png)

![4-{3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B6602689.png)
![2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B6602693.png)
![3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6602701.png)